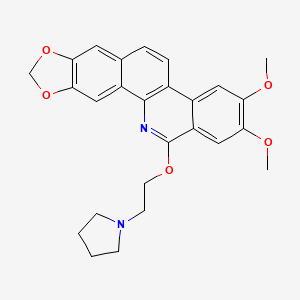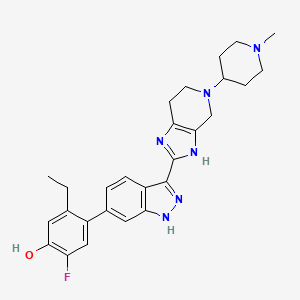
Jak-IN-5
Übersicht
Beschreibung
Jak-IN-5 is a potent inhibitor of the Janus kinase family, which includes Janus kinase 1, Janus kinase 2, Janus kinase 3, and tyrosine kinase 2. These kinases play a crucial role in the signaling pathways that regulate various cellular processes, including immune responses, inflammation, and cell growth. This compound has shown promise in the treatment of various inflammatory and autoimmune diseases by targeting these kinases and modulating their activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-5 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically involves:
Formation of the Core Structure: This step involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to enhance the inhibitory activity and selectivity of this compound. These modifications are achieved through various organic reactions, including nucleophilic substitution, oxidation, and reduction reactions.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Jak-IN-5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify specific functional groups within this compound, potentially altering its inhibitory activity.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups within the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives may exhibit different levels of inhibitory activity and selectivity towards Janus kinases.
Wissenschaftliche Forschungsanwendungen
Jak-IN-5 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the structure-activity relationships of Janus kinase inhibitors and to develop new inhibitors with improved properties.
Biology: In biological research, this compound is used to investigate the role of Janus kinases in various cellular processes, including immune responses, inflammation, and cell growth.
Medicine: this compound has shown potential in the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is also being investigated for its potential in cancer therapy.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting Janus kinases. It is also used in high-throughput screening assays to identify new inhibitors.
Wirkmechanismus
Jak-IN-5 exerts its effects by inhibiting the activity of Janus kinases. It binds to the adenosine triphosphate-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream signaling molecules. This inhibition disrupts the Janus kinase-signal transducer and activator of transcription pathway, which is involved in the regulation of various genes associated with inflammation, immune responses, and cell growth. By modulating this pathway, this compound can reduce inflammation and immune responses, making it a valuable therapeutic agent for inflammatory and autoimmune diseases.
Vergleich Mit ähnlichen Verbindungen
Jak-IN-5 is part of a class of compounds known as Janus kinase inhibitors. Other similar compounds include:
Tofacitinib: An inhibitor of Janus kinase 1 and Janus kinase 3, used in the treatment of rheumatoid arthritis and psoriatic arthritis.
Baricitinib: An inhibitor of Janus kinase 1 and Janus kinase 2, used in the treatment of rheumatoid arthritis.
Ruxolitinib: An inhibitor of Janus kinase 1 and Janus kinase 2, used in the treatment of myelofibrosis and polycythemia vera.
Upadacitinib: An inhibitor of Janus kinase 1, used in the treatment of rheumatoid arthritis.
Uniqueness of this compound
This compound is unique in its selectivity and potency towards Janus kinases. It has shown higher selectivity for specific Janus kinase isoforms compared to other inhibitors, making it a valuable tool for studying the role of these kinases in various diseases. Additionally, this compound has demonstrated promising therapeutic potential in preclinical studies, highlighting its potential as a novel treatment for inflammatory and autoimmune diseases.
Eigenschaften
IUPAC Name |
5-ethyl-2-fluoro-4-[3-[5-(1-methylpiperidin-4-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl]-1H-indazol-6-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN6O/c1-3-16-13-25(35)21(28)14-20(16)17-4-5-19-23(12-17)31-32-26(19)27-29-22-8-11-34(15-24(22)30-27)18-6-9-33(2)10-7-18/h4-5,12-14,18,35H,3,6-11,15H2,1-2H3,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGFDJOAFMPJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C6CCN(CC6)C)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


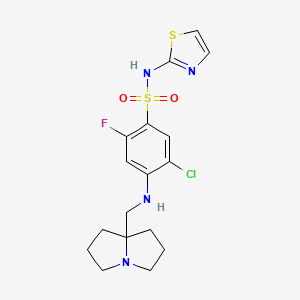

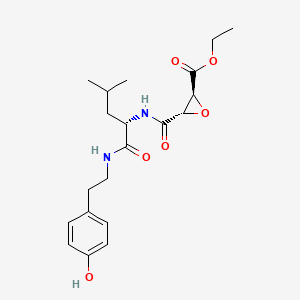
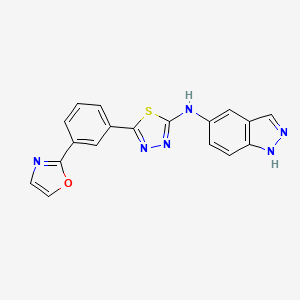
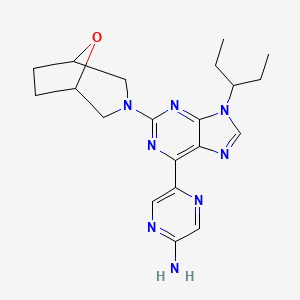

![(1S,2R,19R,22R,34S,37R,40R)-47-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(8-methylnonanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B8103302.png)
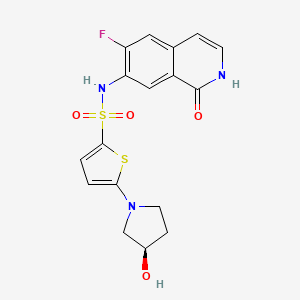
![2-[[(3S,6S,9S,11R,18S,20R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[4-(4-pentoxyphenyl)phenyl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-21-yl]oxy]ethyl-trimethylazanium;acetate](/img/structure/B8103317.png)
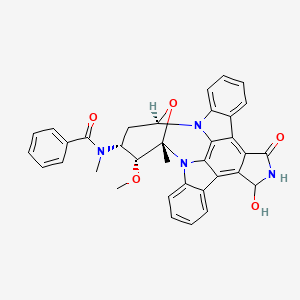
![N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B8103327.png)
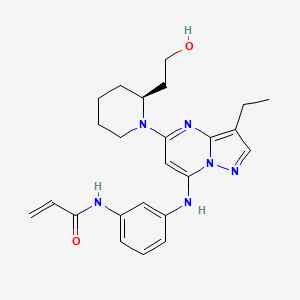
![1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B8103340.png)
